2'-Deoxycytidine-5'-monophosphoric acid

Descripción general

Descripción

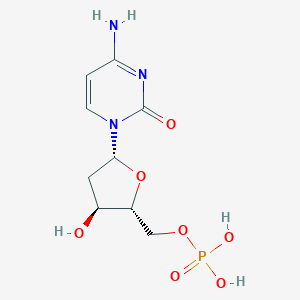

2’-Deoxycytidine-5’-monophosphate is a deoxynucleotide building block essential for DNA synthesis. It consists of a 2’-deoxy-β-D-ribofuranose linked through an N-β-D-glycosidic linkage to a heterocycle nitrogen cytosine and is phosphorylated at carbon C-5’ . This compound plays a crucial role in the formation of DNA and RNA by serving as a substrate for various kinases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2’-Deoxycytidine-5’-monophosphate can be synthesized through enzymatic phosphorylation of 2’-deoxycytidine using deoxycytidine kinase or deoxynucleoside kinase . These enzymes facilitate the transfer of a phosphate group to the 5’ position of the deoxynucleoside, resulting in the formation of the monophosphate.

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-5’-monophosphate typically involves the extraction of DNA from biological sources, followed by enzymatic hydrolysis to obtain the desired nucleotide . This method ensures high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Enzymatic Phosphorylation to dCDP and dCTP

dCMP serves as a substrate for kinases in nucleotide metabolism. Key reactions include:

-

Phosphorylation by UMP/CMP kinase (EC 2.7.4.4):

dCMP is converted to dCDP (deoxycytidine diphosphate), which is further phosphorylated to dCTP (deoxycytidine triphosphate) for DNA synthesis . -

Kinase Activity:

Enzymes like Drosophila melanogaster deoxynucleoside kinase (dNK) and Bacillus subtilis deoxycytidine kinase (dCK) phosphorylate dCMP using guanosine triphosphate (GTP) as a phosphate donor .

Table 1: Enzymatic Phosphorylation Efficiency

| Enzyme | Substrate | Phosphate Donor | Specific Activity (µmol·min⁻¹·mg⁻¹) | Yield (%) | Source |

|---|---|---|---|---|---|

| dNK | 2'-Deoxycytidine | GTP | 35.9 | 95 | |

| dCK | 2'-Deoxycytidine | GTP | 1.6 | 90 |

Inhibition of Thymidylate Synthase (TS)

dCMP derivatives, such as 5-fluoro-2'-deoxycytidine 5'-monophosphate (FdCMP), act as mechanism-based inhibitors of TS, an enzyme critical for dTMP synthesis :

-

Mechanism: FdCMP forms a ternary complex with TS and 5,10-methylene-tetrahydrofolate (CH₂H₄folate), leading to irreversible enzyme inhibition .

-

Kinetic Parameters:

Role in Mutagenesis via Modified Derivatives

Modified dCMP analogs, such as 5-chloro-2'-deoxycytidine (5CldC), exhibit mutagenic properties when incorporated into DNA:

-

Mutational Spectrum:

-

Biological Impact:

Table 2: Mutational Profile of 5CldC in MEFs

| Mutation Type | Frequency (%) | Context Bias | Source |

|---|---|---|---|

| CG → TA | 86.2 | 5'-GC(Y)-3' | |

| TA → CG | 7.9 | Non-CpG sites |

Interaction with DNA Polymerases

dCMP derivatives serve as substrates for DNA polymerases:

-

HIV-1 Reverse Transcriptase (RT):

Chemical Stability and Degradation

Aplicaciones Científicas De Investigación

Molecular Biology and Nucleotide Synthesis

Role in DNA and RNA Biosynthesis

- dCMP is an essential substrate for the synthesis of deoxyribonucleic acid (DNA). It is phosphorylated to form dCDP (deoxycytidine diphosphate) and subsequently to dCTP (deoxycytidine triphosphate), which is incorporated into DNA strands during replication and repair processes .

- The enzyme uridine monophosphate/cytidine monophosphate kinase catalyzes the conversion of dCMP to dCDP, highlighting its importance in nucleotide metabolism .

Biochemical Assays

- dCMP is utilized in various biochemical assays to study enzyme kinetics and activity. For example, a continuous spectrophotometric assay has been developed to measure deoxycytidine kinase activity by coupling the formation of nucleoside 5'-monophosphate to a methylation reaction, allowing for real-time monitoring of enzymatic activity .

Cancer Research and Treatment

Epigenetic Therapy

- 5-Aza-2'-deoxycytidine (decitabine), a derivative of dCMP, is an FDA-approved drug used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. It acts as a DNA methyltransferase inhibitor, reversing aberrant DNA methylation patterns that silence tumor suppressor genes .

- Research indicates that decitabine can be delivered effectively using oligonucleotides containing dCMP derivatives, enhancing its therapeutic efficacy while minimizing degradation by cellular enzymes .

Mechanism of Action

- The incorporation of modified nucleotides like 5-fluoro-2'-deoxycytidine into DNA has been shown to inhibit DNA methylation and induce expression of tumor suppressor genes, further establishing the significance of dCMP-related compounds in cancer therapy .

Drug Development and Therapeutics

Nucleotide Analogues

- Novel nucleotide analogues based on dCMP are being developed for antiviral therapies targeting viral polymerases. These compounds undergo phosphorylation to become active triphosphates that can be incorporated into viral DNA, effectively inhibiting viral replication .

- Research has identified specific structural modifications that enhance the efficacy and selectivity of these analogues against various viral targets, showcasing the versatility of dCMP derivatives in drug design .

Enzymatic Studies

Thymidylate Synthase Activity

- dCMP serves as an important substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is vital for DNA synthesis and repair, making dCMP critical in studying enzyme kinetics related to nucleotide metabolism .

Kinetic Studies

Mecanismo De Acción

2’-Deoxycytidine-5’-monophosphate exerts its effects primarily through its role as a substrate for kinases involved in DNA and RNA synthesis . It is phosphorylated to form 2’-deoxycytidine-5’-diphosphate and 2’-deoxycytidine-5’-triphosphate, which are then incorporated into DNA and RNA strands . Additionally, it can undergo deamination to form 2’-deoxyuridine-5’-monophosphate, which is involved in DNA repair pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2’-Deoxyadenosine-5’-monophosphate

- 2’-Deoxyguanosine-5’-monophosphate

- 2’-Deoxythymidine-5’-monophosphate

Uniqueness

2’-Deoxycytidine-5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other deoxynucleotides, it can undergo deamination to form 2’-deoxyuridine-5’-monophosphate, which is crucial for DNA repair mechanisms .

Actividad Biológica

2'-Deoxycytidine-5'-monophosphoric acid (dCMP) is a critical nucleotide involved in DNA synthesis and repair. It serves as a building block for DNA, playing a significant role in various biological processes, including cellular proliferation, immune responses, and epigenetic regulation. This article reviews the biological activities of dCMP, emphasizing its enzymatic interactions, therapeutic applications, and implications in disease contexts.

2'-Deoxycytidine-5'-monophosphate is a pyrimidine nucleoside monophosphate composed of a deoxyribose sugar linked to a cytosine base, with a phosphate group attached to the 5' carbon. Its structure is essential for its function in DNA synthesis and metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O4P |

| Molecular Weight | 243.18 g/mol |

| Solubility | Soluble in water |

| Stability | Sensitive to hydrolysis |

1. Role in DNA Synthesis

dCMP is phosphorylated to form dCDP and subsequently dCTP, which are essential substrates for DNA polymerases during DNA replication. The enzyme UMP-CMP kinase catalyzes the conversion of dCMP to dCDP, highlighting its role in nucleotide metabolism .

2. Enzymatic Interactions

dCMP interacts with various enzymes that regulate its metabolism:

- Deoxycytidine Kinase : Converts deoxycytidine to dCMP, crucial for activating antiviral and anticancer agents .

- dCMP Deaminase : Catalyzes the deamination of dCMP to uridine monophosphate (UMP), influencing nucleotide pool balance .

3. Immunological Activity

Recent studies indicate that dCMP can enhance immune cell proliferation in response to influenza virus antigens, suggesting its potential role as an immunomodulator . This activity may be leveraged in therapeutic settings to boost immune responses against infections or tumors.

1. Anticancer Therapy

dCMP and its analogs, such as 5-Aza-2'-deoxycytidine (decitabine), are employed in epigenetic therapy to reverse aberrant DNA methylation in cancer cells. These compounds inhibit DNA methyltransferases (DNMTs), restoring the expression of tumor suppressor genes .

Case Study: Decitabine Treatment

In clinical trials, decitabine has shown efficacy in treating myelodysplastic syndromes by reactivating silenced genes through demethylation processes .

2. Antiviral Agents

The metabolism of dCMP is crucial for developing antiviral drugs. Increased activity of deoxycytidine kinase correlates with enhanced efficacy of nucleoside analogs used in antiviral therapies .

Enzymatic Kinetics

Studies have demonstrated the kinetic properties of dCMP when interacting with various enzymes:

Propiedades

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMVOABPESMRCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862516 | |

| Record name | 4-Amino-1-(2-deoxy-5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-65-1 | |

| Record name | Cytidine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2′-deoxycytidine-5′-monophosphate?

A1: 2′-Deoxycytidine-5′-monophosphate (dCMP) has the molecular formula C9H14N3O7P and a molecular weight of 307.20 g/mol.

Q2: Can spectroscopic techniques be employed to characterize dCMP?

A2: Yes, various spectroscopic techniques have been employed to characterize dCMP. Infrared multiple photon dissociation (IRMPD) spectroscopy has been used to elucidate the gas-phase structures of deprotonated dCMP, revealing conformational preferences and energetics. [] Ultrafast IR spectroscopy has also been utilized to study short-lived transients formed upon UV excitation of dCMP, providing insights into its excited-state dynamics. [] Additionally, solid-state 23Na NMR spectroscopy, combined with quantum mechanical calculations, has been employed to characterize the coordination geometry of sodium cations in hydrated disodium salts of dCMP. []

Q3: How does low-energy electron attachment impact dCMP?

A3: Low-energy electron (LEE) attachment to dCMP leads to the formation of a transient metastable anion. The electron initially localizes at the cytosine nucleobase center and rapidly transfers to the σ* orbital of the sugar-phosphate 5′ C-O bond within 18–20 fs. This process can ultimately result in single-strand breaks (SSBs) in DNA. [, ] Theoretical studies also support the dominance of C-O bond dissociation in dCMP radical anions, highlighting its significance in DNA SSBs. []

Q4: What role does dCMP deaminase play in cancer therapy?

A4: Many human malignant tumors exhibit elevated levels of dCMP deaminase. This enzyme can be exploited therapeutically by co-administering 5-fluorodeoxycytidine (FdCyd) with tetrahydrouridine (H4Urd). FdCyd acts as a substrate for dCMP deaminase, leading to the generation of toxic antimetabolites preferentially within tumor cells. []

Q5: How does the hydroxyl radical (•OH) interact with dCMP, and what are the implications for DNA damage?

A5: The hydroxyl radical can add to the cytosine base of dCMP, with the C5 position being the most reactive site, followed by C6 and C4/C2. Formation of the C2-adduct is particularly detrimental as it can lead to gene mutations during DNA replication or DNA-DNA/DNA-protein cross-links. [, ] Tandem mass spectrometry and IRMPD spectroscopy have been instrumental in characterizing the specific oxidation products formed upon •OH attack on dCMP. []

Q6: How has computational chemistry been used to study dCMP?

A6: Computational chemistry plays a vital role in understanding dCMP's properties and behavior. Density functional theory (DFT) calculations have been employed to investigate various aspects, including:

- Molecular geometries and electronic structures of dCMP adducts with hydroxyl radicals. []

- The mechanism of alkali degradation of DNA containing (6-4) photoproducts, a type of DNA damage. []

- The formation of iminyl σ-radicals in one-electron-oxidized dCMP analogs, providing insights into radiation-induced DNA damage. [, ]

- Calculating atomic charges in charged dCMP systems, aiding in understanding its interactions with other molecules. []

Q7: How do structural modifications of dCMP analogs influence their interaction with HIV-1 reverse transcriptase?

A7: Modifications to the dCMP structure, specifically fluorine substitution at the 5- and 2'- positions, significantly impact their interaction with HIV-1 reverse transcriptase (RT). For instance:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.